![molecular formula C8H12N2 B1580743 1-Methyl-1-(m-tolyl)hydrazine CAS No. 72233-91-1](/img/structure/B1580743.png)
1-Methyl-1-(m-tolyl)hydrazine
Overview
Description
1-Methyl-1-(m-tolyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Methyl-1-(m-tolyl)hydrazine (CAS No. 72233-91-1) is an organic compound classified as a hydrazine derivative, notable for its unique structure featuring a methyl group and a meta-tolyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and antitumor properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
- Physical State : Yellow liquid at room temperature
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, including multidrug-resistant strains. For instance, a recent study highlighted its potential as a component in an electrochemical sensor that detects microbial contaminants with a minimum bactericidal concentration (MBC) as low as 0.0016 μg/μL .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In one study, derivatives of this compound were synthesized and tested against L1210 leukemia and B16 melanoma cell lines. The results showed promising antineoplastic activity, with certain derivatives achieving tumor growth inhibition rates exceeding 200% compared to control groups .
While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that its biological effects may be linked to its structural properties, which influence interactions with biological molecules. The presence of the hydrazine moiety is known to facilitate redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular stress in pathogens and cancer cells.
Case Study 1: Antimicrobial Sensor Development
A study utilized silver-nickel-manganese oxide nanocomposites incorporating m-tolyl hydrazine to develop an electrochemical sensor for detecting bacterial contamination. The sensor demonstrated a linear response to varying concentrations of the hydrazine derivative, showcasing its potential application in environmental monitoring .
Case Study 2: Antitumor Efficacy in Animal Models
In preclinical trials, derivatives of this compound were administered to mice bearing L1210 leukemia and B16 melanoma tumors. The most effective derivative resulted in significant tumor reduction, indicating the compound's potential as a therapeutic agent in oncology .
Comparative Analysis
To provide further context on the biological activity of this compound, the following table compares it with structurally similar compounds:
Compound Name | Formula | Unique Features | Antimicrobial Activity | Antitumor Activity |
---|---|---|---|---|
This compound | C8H12N2 | Meta-substituted tolyl group | Yes | Yes |
1-Methyl-1-(p-tolyl)hydrazine | C8H12N2 | Para-substituted tolyl group | Moderate | Limited |
Phenylhydrazine | C6H8N2 | Lacks methyl group | Yes | Minimal |
Scientific Research Applications
Antibacterial and Antiviral Activities
Recent studies have highlighted the potential of 1-methyl-1-(m-tolyl)hydrazine derivatives in developing antibacterial agents. For instance, the compound has been incorporated into nanocomposites that demonstrate significant antibacterial activity against multidrug-resistant pathogens. The synthesized nanocomposite showed effective inhibition with minimum bactericidal concentrations as low as 0.0016 µg/µL against common bacterial strains like E. coli and S. aureus .
In addition to antibacterial properties, derivatives of this compound have been explored for their antiviral activities. Research has indicated that certain hydrazine derivatives can act as HIV integrase inhibitors, showcasing their potential in antiviral drug development .
Neuroprotective Effects
The synthesis of benzimidazole-based analogs incorporating this compound has led to compounds exhibiting significant acetylcholinesterase inhibition, which is crucial for neuroprotective therapies aimed at treating Alzheimer's disease. These compounds showed varying degrees of inhibition comparable to standard drugs, indicating their potential as therapeutic agents .
Electrochemical Sensors
This compound has been utilized in the development of electrochemical sensors for detecting environmental pollutants. A study reported the fabrication of a sensor using Ag·NiMnO nanocomposite modified with this hydrazine derivative, which demonstrated high sensitivity and a wide linear dynamic range for detecting m-tolyl hydrazine concentrations in environmental samples . The sensor exhibited a detection limit of approximately 0.97 pM, underscoring its effectiveness in real-time monitoring applications.
Photocatalytic Applications
The compound has also been investigated for its role in photocatalytic processes. In particular, it was used in photocatalytic dye degradation studies, where its incorporation into nanocomposites enhanced the degradation efficiency of organic dyes under visible light irradiation . This application is particularly relevant for wastewater treatment technologies.
Case Studies
Properties
IUPAC Name |
1-methyl-1-(3-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANUKHECQXXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356650 | |
Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72233-91-1 | |
Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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